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Dysprosium(III) chloride hexahydrate

Cat. No.: B1143750
CAS No.: 15059-52-6
M. Wt: 376.95
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Description

Contextualization within Lanthanide Chemistry Research

Dysprosium(III) chloride hexahydrate is a key compound within the broader field of lanthanide chemistry. The lanthanides, or rare-earth elements, are characterized by the progressive filling of the 4f electron shell, which imparts unique magnetic and spectroscopic properties to their compounds. Dysprosium, with its high magnetic moment, is of particular interest.

The compound serves as a readily available source of dysprosium ions (Dy³⁺) for a wide array of chemical reactions and studies. guidechem.com Researchers utilize DyCl₃·6H₂O as a starting material to explore the coordination chemistry of lanthanoid ions. mdpi.com For instance, it is used in the synthesis of complex molecules, such as a dysprosium(III) complex with a hexadentate amine ligand, to study the coordination environment and geometry around the lanthanide ion. mdpi.comsciforum.net The study of such complexes is crucial for understanding how the flexibility of ligands affects the coordination number and geometry of the resulting metal complexes. mdpi.com Furthermore, its aqueous solutions are employed to prepare other dysprosium salts, such as dysprosium(III) fluoride (B91410), through precipitation reactions. wikipedia.org

Significance in Contemporary Inorganic Chemistry and Materials Science

The importance of this compound in modern inorganic chemistry and materials science is substantial, primarily due to the unique properties of the dysprosium ion. It is a critical precursor in the creation of advanced materials with specific magnetic, optical, and nuclear applications. stanfordmaterials.comchemimpex.com

Key areas of significance include:

Magnetic Materials: The compound is integral to the synthesis of high-performance permanent magnets, such as neodymium-iron-boron (Nd-Fe-B) magnets. The addition of dysprosium enhances the coercivity and thermal stability of these magnets, which are essential components in electric vehicles, wind turbines, and other green technologies. chemimpex.com Its magnetic properties are also explored in the development of single-molecule magnets (SMMs) and materials for data storage technologies. krackeler.com

Luminescent Materials and Optics: DyCl₃·6H₂O is used as a dopant in the production of phosphors for energy-efficient lighting, LEDs, and display systems. guidechem.comchemimpex.com The dysprosium ion's ability to enhance luminescence is a key factor in these applications. chemimpex.com It is also utilized in the manufacturing of specialty laser glass and as a dopant in solid-state lasers to improve their efficiency and output. chemimpex.comsamaterials.com

Nanotechnology: The compound facilitates the synthesis of dysprosium-based nanoparticles, such as dysprosium fluoride (DyF₃) nanoparticles, which have applications in optical and magnetic devices. krackeler.com

Nuclear Applications: Due to its ability to absorb neutrons, dysprosium compounds derived from the hexahydrate are used in nuclear reactors to control and regulate nuclear reactions. stanfordmaterials.comguidechem.com

Catalysis: As a Lewis acid, DyCl₃·6H₂O can act as a catalyst in various organic synthesis reactions. samaterials.com Its ability to accept electron pairs from donor molecules facilitates chemical transformations.

Overview of Key Research Paradigms and Methodologies

The study of this compound and its derivatives involves a range of synthesis, characterization, and analytical techniques.

Synthesis Methods: The anhydrous form, DyCl₃, is often prepared via the "ammonium chloride route," which involves reacting dysprosium(III) oxide (Dy₂O₃) or the hydrated chloride with ammonium (B1175870) chloride to form an intermediate, (NH₄)₂[DyCl₅]. wikipedia.orgwikipedia.org This intermediate is then thermally decomposed to yield the anhydrous chloride. wikipedia.orgwikipedia.org The direct reaction of Dy₂O₃ with aqueous hydrochloric acid produces the hexahydrate form, DyCl₃·6H₂O. wikipedia.orgwikipedia.org It is important to note that simple heating of the hexahydrate does not yield the anhydrous form but results in the formation of dysprosium oxychloride (DyOCl) due to partial hydrolysis. wikipedia.orgwikipedia.org

Comparison of Synthesis Routes for Dysprosium Chloride
MethodReactantsTemperature Range (°C)Yield (%)Purity (%)Scalability
Ammonium Chloride RouteDy₂O₃, NH₄Cl250–40085–9098–99Industrial
Direct HCl ReactionDy₂O₃, HCl25–10075–8095–97Laboratory
Intermediate Decomposition(NH₄)₂[DyCl₅]200–35070–7597–98Small-scale

Characterization and Analytical Techniques: A variety of spectroscopic and analytical methods are employed to characterize DyCl₃·6H₂O and the materials derived from it:

X-ray Diffraction (XRD): This technique is fundamental for confirming the crystal structure and hydration state of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify vibrational modes, such as O–H stretching, which helps in detecting the presence of water and monitoring for hydrolysis.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the compound and reveals its dehydration and decomposition pathways, showing the formation of dysprosium oxychloride upon heating.

Scattering Techniques (SANS/SAXS): Small-angle neutron and X-ray scattering are powerful tools for investigating the self-assembly and structural hierarchies of materials synthesized using DyCl₃·6H₂O, particularly in soft matter and nanomaterials research. rsc.org

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal transitions and properties of materials, providing insights into their stability and phase behavior. rsc.org

Magnetic Measurements: The magnetic properties of dysprosium-containing materials are a primary focus of research, with techniques used to measure magnetic susceptibility and magnetization to understand their behavior for applications in magnets and data storage. krackeler.comaps.org

In synthetic research, DyCl₃·6H₂O is reacted with various ligands, and the resulting complexes are often characterized by single-crystal X-ray diffraction to unequivocally determine their three-dimensional structures. mdpi.comsciforum.net

Properties of this compound

Physical and Chemical Properties
PropertyValueReference
Chemical FormulaDyCl₃·6H₂O stanfordmaterials.comsigmaaldrich.com
Molecular Weight376.95 g/mol stanfordmaterials.comsigmaaldrich.com
AppearanceWhite to yellow crystalline solid wikipedia.org
Density (anhydrous)3.67 g/cm³ wikipedia.orgsigmaaldrich.com
Melting Point (anhydrous)647 °C wikipedia.orgstanfordmaterials.com
Boiling Point (anhydrous)1530 °C stanfordmaterials.com
SolubilitySoluble in water and ethanol wikipedia.orgaemree.com
CAS Number15059-52-6 stanfordmaterials.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3DyH12O6 B1143750 Dysprosium(III) chloride hexahydrate CAS No. 15059-52-6

Properties

IUPAC Name

trichlorodysprosium;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEOHRWLEGXZHW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.Cl[Dy](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3DyH12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051738
Record name Dysprosium(III) chloride hexahydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15059-52-6
Record name Dysprosium(III) chloride hexahydrate
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Record name Dysprosium(III) chloride hexahydrate
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Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to Dysprosium(III) Chloride Hexahydrate

The synthesis of this compound can be achieved through several routes, each with distinct advantages and challenges. The choice of method often depends on the desired purity, scale, and the available starting materials.

A common laboratory-scale method for preparing this compound involves the direct reaction of dysprosium(III) oxide (Dy₂O₃) with hydrochloric acid (HCl). stackexchange.com The oxide is dissolved in an excess of aqueous HCl, typically around 6 M concentration, often under reflux to facilitate the reaction. The resulting solution is then carefully evaporated to induce crystallization of the hexahydrate form.

The fundamental reaction is: Dy₂O₃ + 6 HCl + 9 H₂O → 2 DyCl₃·6H₂O

A critical parameter in this process is controlling the evaporation rate and temperature. Rapid or excessive heating can lead to the formation of dysprosium oxychloride (DyOCl), an undesirable, less soluble byproduct. wikipedia.org Slow evaporation under reduced pressure is preferred to obtain well-defined crystals and prevent decomposition.

For producing anhydrous dysprosium(III) chloride, which can subsequently be hydrated in a controlled manner, the ammonium (B1175870) chloride route is frequently employed. stackexchange.comwikipedia.org This method is particularly effective for larger-scale production and for minimizing the formation of oxychloride impurities. The process begins by reacting dysprosium(III) oxide with ammonium chloride (NH₄Cl), which produces the intermediate complex (NH₄)₂[DyCl₅]. stackexchange.comwikipedia.org

The reaction is as follows: Dy₂O₃ + 10 NH₄Cl → 2 (NH₄)₂[DyCl₅] + 6 NH₃ + 3 H₂O stackexchange.comwikipedia.org

This intermediate pentachloride complex is then subjected to thermal decomposition. Heating causes it to break down, releasing volatile ammonium chloride and leaving behind anhydrous dysprosium(III) chloride. wikipedia.org The thermolysis proceeds through an intermediate, (NH₄)[Dy₂Cl₇]. wikipedia.org

The decomposition reaction is: (NH₄)₂[DyCl₅] → DyCl₃ + 2 NH₄Cl stackexchange.comwikipedia.org

The resulting anhydrous DyCl₃ is highly hygroscopic and is carefully hydrated by exposure to a controlled humidity environment to form the stable hexahydrate, DyCl₃·6H₂O. wikipedia.org This route's key advantage is that the initial reaction stages are free of water, thereby preventing premature hydrolysis.

Table 1: Comparison of Synthetic Routes for Dysprosium(III) Chloride

FeatureDirect Reaction from Dysprosium OxideAmmonium Chloride Route
Primary Precursors Dysprosium(III) oxide, Hydrochloric acidDysprosium(III) oxide, Ammonium chloride
Key Intermediate Aqueous DyCl₃(NH₄)₂[DyCl₅]
Primary Product DyCl₃·6H₂O (directly)Anhydrous DyCl₃ (then hydrated)
Advantages Simple, straightforward for lab scale. High purity, scalable, avoids oxychloride formation.
Challenges Risk of hydrolysis to DyOCl if heated improperly. wikipedia.orgMulti-step process involving thermal decomposition. wikipedia.org

Achieving high purity (e.g., 99.9% to 99.999%) is crucial for applications in optics, electronics, and materials science. heegermaterials.com High-purity this compound is available commercially with trace metal basis assays of ≥99.99%. sigmaaldrich.com To prevent contamination, especially from hydrolysis to dysprosium oxychloride, controlled hydration is essential. This involves exposing the anhydrous salt to a specific relative humidity (60-70%) in an inert atmosphere until the hexahydrate is formed.

Advanced purification techniques include solvent-assisted recrystallization. For instance, using acetonitrile-methanol mixtures instead of water for recrystallization has been shown to significantly reduce ionic impurities. Furthermore, mechanochemical synthesis, a solvent-free method, has emerged as a promising technique for reducing reaction times while maintaining high purity.

For crystallization, the standard protocol involves dissolving the compound and then allowing the solvent to evaporate slowly. In one specific synthesis of a derivative complex, colorless single crystals were obtained by layering a solution of the product in acetonitrile (B52724) and methanol (B129727) with diethyl ether and storing it at approximately 5 °C. sciforum.netresearchgate.net Proper storage in airtight containers with desiccants is vital to maintain the compound's hydration state and prevent degradation.

Role as a Precursor in Diverse Material Syntheses

This compound is a versatile and widely used precursor for the synthesis of a variety of dysprosium-containing materials. stanfordmaterials.com Its solubility in water and polar solvents makes it an ideal starting material for solution-based synthetic methods.

Hydrothermal and solvothermal methods, which involve chemical reactions in aqueous or organic solvents at elevated temperatures and pressures, frequently utilize DyCl₃·6H₂O as the dysprosium source. These techniques are powerful for creating crystalline materials with controlled structures and properties.

Notable examples include:

Metal-Organic Frameworks (MOFs): Two novel dysprosium-based MOFs were synthesized via solvothermal reactions of DyCl₃·6H₂O and 5-aminoisophthalic acid. nih.gov These materials exhibit interesting luminescence properties that can be modulated by solvent interaction, indicating potential for use as chemical sensors. nih.gov

Coordination Complexes: A dysprosium(III) complex with a hexadentate amine ligand, [DyLN6Cl2]Cl·2H2O, was prepared through a classical reaction synthesis in a mixture of acetonitrile and methanol, using DyCl₃·6H₂O as the starting salt. sciforum.netresearchgate.net Such complexes are of interest in the fields of molecular magnetism and catalysis. sigmaaldrich.comkrackeler.com

Nanoparticles: The compound serves as a precursor for the synthesis of dysprosium fluoride (B91410) (DyF₃) nanoparticles, which have applications in optical and magnetic devices. krackeler.com

In solid-state synthesis, reactants are mixed and heated to high temperatures to induce a reaction in the solid phase. The anhydrous form of dysprosium(III) chloride, typically prepared from the hexahydrate via the ammonium chloride route, is a common precursor in these pathways. researchgate.net This method is essential for producing many intermetallic alloys, ceramics, and other inorganic compounds that cannot be formed from solution.

An example of a reaction that can be driven by a solid-state pathway is the formation of other dysprosium halides, such as dysprosium(III) fluoride, by reacting dysprosium(III) chloride with a suitable fluoride salt at elevated temperatures. wikipedia.org

A general representation of this type of reaction is: DyCl₃ (s) + 3 NaF (s) → DyF₃ (s) + 3 NaCl (s) wikipedia.org

This approach is fundamental in materials science for creating dysprosium-doped materials for applications like high-performance magnets and phosphors. heegermaterials.comchemimpex.com

Table 2: Applications of DyCl₃·6H₂O as a Synthetic Precursor

Target MaterialSynthetic MethodPrecursorsApplication/Field of Interest
[DyLN6Cl2]Cl·2H2O Complex Solvothermal / RefluxDyCl₃·6H₂O, LN6 Ligand, Acetonitrile, MethanolMolecular Magnetism, Catalysis sciforum.netresearchgate.netkrackeler.com
Dysprosium MOFs SolvothermalDyCl₃·6H₂O, 5-aminoisophthalic acidLuminescent Chemical Sensors nih.gov
Dysprosium(III) fluoride (DyF₃) Nanoparticles Chloride-based routeDyCl₃·6H₂OOptical and Magnetic Devices krackeler.com
Dysprosium(III) fluoride (DyF₃) Solid-State ReactionAnhydrous DyCl₃, Sodium FluorideGeneral Dysprosium Compounds wikipedia.org

Solution-Phase Processing in Advanced Materials Fabrication

Solution-phase processing represents a cornerstone of modern materials synthesis, where this compound is frequently employed as a key precursor. This methodology involves dissolving the compound in a suitable solvent and then inducing a chemical transformation to produce the desired material. Its utility spans the fabrication of materials for magnetic, optical, and nuclear applications. samaterials.com

The high solubility of DyCl₃·6H₂O is advantageous for creating homogenous solutions, which is essential for the uniform doping of materials. In the production of high-performance neodymium-iron-boron (NdFeB) permanent magnets, dysprosium is a crucial additive that enhances coercivity and thermal stability. Solution-based methods allow for the precise introduction of dysprosium into the alloy structure.

Another significant application is in the synthesis of phosphors and laser materials. samaterials.comchemimpex.com By dissolving this compound with other metal salts, it is possible to precipitate or co-precipitate complex compounds where Dy³⁺ ions act as dopants. These dopant ions are responsible for the specific luminescent properties of the material. For instance, dysprosium-doped materials are integral to certain solid-state lasers and energy-efficient lighting phosphors. samaterials.comchemimpex.com The process allows for fine control over the dopant concentration, directly influencing the material's quantum efficiency and emission spectrum.

Recent research has also explored its use in synthesizing dysprosium-based complexes with applications in molecular magnetism and data storage technologies. krackeler.com For example, studies have detailed the synthesis of dysprosium complexes with Schiff base ligands, where DyCl₃·6H₂O is used as the primary source of the dysprosium ion. krackeler.com

Table 1: Applications of DyCl₃·6H₂O in Solution-Phase Processing

Application Area Material Type Role of this compound
Magnetic Materials High-performance NdFeB magnets Precursor for dysprosium additive to improve coercivity. chemimpex.com
Optical Materials Lighting phosphors, solid-state lasers Precursor for Dy³⁺ dopant to create luminescence centers. samaterials.comchemimpex.com
Data Storage Molecular magnets, magneto-optical devices Source of Dy³⁺ for synthesizing complexes with magnetic properties. samaterials.comkrackeler.com

| Nuclear Engineering | Control rods | Precursor for neutron-absorbing materials. samaterials.comheegermaterials.com |

Microemulsion-Mediated Synthesis of Nanophosphors

The microemulsion method is a sophisticated bottom-up approach used to synthesize nanoparticles with well-controlled size and morphology. mdpi.com This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant. The aqueous phase is confined within nanosized droplets, which act as nanoreactors for the synthesis of nanoparticles. mdpi.com

In the context of nanophosphor synthesis, this compound is dissolved in the aqueous phase of the microemulsion. This method has been successfully employed to produce phosphors such as Strontium Aluminate doped with Europium and Dysprosium (SrAl₂O₄:Eu²⁺, Dy³⁺). ekb.eg There are two primary approaches: the ordinary (oil-in-water) and the reverse (water-in-oil) microemulsion. ekb.eg

For instance, in a reverse microemulsion approach for synthesizing SrAl₂O₄:Eu, Dy, separate microemulsions containing the precursor salts (including DyCl₃·6H₂O) and a precipitating agent are prepared and then mixed. The reaction occurs within the aqueous cores of the micelles upon collision and coalescence. This confinement limits particle growth and aggregation, leading to the formation of uniform nanoparticles. One study demonstrated that this method could yield particles with a size of approximately 40 nm after calcination at 900°C. ekb.eg The microemulsion technique offers superior control over particle size compared to traditional solid-state reactions, which often result in larger, less uniform particles. ekb.eg

Table 2: Comparison of Synthesis Methods for SrAl₂O₄:Eu, Dy Phosphors

Synthesis Method Typical Particle Size Key Features/Observations Reference
Reverse Microemulsion ~40 nm Excellent control over particle size; lower calcination temperatures. ekb.eg
Solid-State Reaction >1 µm High reaction temperatures required; often results in larger particles. ekb.eg
Microwave Method ~408 µm Very rapid reaction time (e.g., 15 minutes), but produces large particles. ekb.eg

| Hydrothermal Method | ~1 µm (needle-like) | Can control morphology; requires additional thermal treatment. | ekb.eg |

The choice of surfactant, the water-to-surfactant molar ratio (W), and the concentration of reactants are critical parameters that influence the final particle size and distribution. mdpi.comnih.gov By carefully tuning these parameters, the microemulsion method allows for the fabrication of nanophosphors with enhanced luminescent properties due to improved crystallinity and smaller particle size. ekb.eg

Sol-Gel Methodologies for Nanostructure Synthesis

The sol-gel method is a versatile and widely used low-temperature chemical route for synthesizing high-purity, homogeneous nanostructured materials, including metal oxides and ceramics. rroij.comrroij.com The process involves the conversion of molecular precursors (sol) into a three-dimensional solid network (gel) through hydrolysis and condensation reactions. rroij.com this compound can be used as a dysprosium precursor in sol-gel synthesis, although metal alkoxides are also common. nih.govrsc.org

In a typical sol-gel process involving DyCl₃·6H₂O, the salt is dissolved in a solvent (like water or alcohol) along with other metal precursors to form the sol. A catalyst, often an acid or a base, is added to initiate hydrolysis and condensation. As the reactions proceed, the sol viscosity increases until a rigid, porous gel is formed. This gel, which contains the solvent within its pores, is then aged and dried under controlled conditions to remove the liquid phase. A final calcination step is often required to densify the material and crystallize the desired phase. rroij.com

This methodology offers precise control over the final product's microstructure, porosity, and surface area by adjusting parameters such as pH, temperature, precursor concentration, and drying conditions. rroij.com For example, the sol-gel citrate (B86180) method was used to synthesize dysprosium-doped samarium iron oxide (Dy-SmFeO) nanopowders, demonstrating the technique's ability to create complex, polycrystalline nanostructures. elsevierpure.com

Furthermore, the sol-gel process can be combined with templating techniques to create highly ordered mesoporous materials. For instance, a surfactant-assisted templating sol-gel process was used to synthesize nanocrystalline mesoporous dysprosium oxide (Dy₂O₃). nih.gov In this approach, the self-assembly of surfactant molecules creates a template around which the inorganic species hydrolyze and condense, leading to a material with a very narrow pore size distribution after the surfactant is removed. nih.gov The sol-gel method is advantageous for producing nanostructures that are difficult to obtain through other means, such as thin films, fibers, and highly porous aerogels. google.comrsc.org

Table 3: Key Parameters in Sol-Gel Synthesis and Their Effects

Parameter Effect on Nanostructure
Precursor Concentration Influences the rate of reaction and final particle size. rroij.com
pH Affects the rates of hydrolysis and condensation, controlling particle size and gelation time. numberanalytics.com
Temperature Higher temperatures can lead to larger nanoparticles and faster reaction rates. numberanalytics.com
Solvent Composition Can modify precursor reactivity and influence the final morphology. rroij.com

| Templating Agents | Control pore structure and can lead to specific shapes and sizes (e.g., spheres, cylinders). numberanalytics.com |

Crystallographic Investigations and Structural Chemistry

Single-Crystal X-ray Diffraction Studies of Dysprosium(III) Chloride Hexahydrate and Its Derivatives

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic-level structure of crystalline solids. Through the analysis of diffraction patterns produced when a single crystal is exposed to an X-ray beam, a detailed model of the electron density, and thus the arrangement of atoms, can be constructed.

Elucidation of Crystal System and Space Group

Comprehensive structural analyses of the lanthanide(III) chloride hydrate (B1144303) series have revealed that this compound is part of a structurally consistent group. iucr.orgiucr.org The heavier lanthanide chlorides, from praseodymium to lutetium, including dysprosium, are isostructural. iucr.org These studies have unequivocally determined that this compound crystallizes in the monoclinic crystal system . iucr.org

The specific arrangement of atoms and their symmetry relationships within the unit cell are described by the space group P2/c . iucr.org It is worth noting that some earlier datasets may have reported the unconventional space group setting P2/n. iucr.org The structure is characterized by the Pearson Symbol mP44 and the Wyckoff sequence g4fe (excluding hydrogen atoms). iucr.org

Table 1: Crystallographic Data for the Isostructural Lanthanide(III) Chloride Hexahydrate Series

ParameterValue
Crystal SystemMonoclinic
Space GroupP2/c
Pearson SymbolmP44
Formula[RECl₂(H₂O)₆]Cl (RE = Pr-Lu, Y)

Data sourced from a comprehensive study on lanthanide(III) chloride hydrates. iucr.org

Analysis of Coordination Environment and Geometries around Dysprosium(III)

The crystal structure of this compound is composed of complex cationic units and charge-balancing anions. The fundamental structural unit is a monomeric [DyCl₂(H₂O)₆]⁺ cation, with a chloride anion (Cl⁻) residing in the outer coordination sphere to maintain charge neutrality. iucr.orgiucr.org

Within the cationic complex, the dysprosium(III) ion is centrally located and directly bonded to six water molecules and two chloride ions. iucr.org This results in a coordination number of eight for the Dy³⁺ ion. The arrangement of these eight ligands around the central metal ion forms a distorted square antiprism . iucr.org The dysprosium ion itself is situated on a crystallographic twofold axis of symmetry. iucr.org

The bonding within this coordination sphere involves Lewis acid-base interactions, where the Dy³⁺ ion acts as a Lewis acid and the oxygen atoms of the water molecules and the chloride ions act as Lewis bases.

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal packing of this compound is heavily influenced by an extensive network of hydrogen bonds. These interactions involve the coordinated water molecules and both the inner-sphere and outer-sphere chloride ions, linking the [DyCl₂(H₂O)₆]⁺ cations into a stable three-dimensional lattice. iucr.org

The hydrogen bonding can be categorized as follows:

Interactions with the outer-sphere chloride ion: Each outer-sphere Cl⁻ anion serves as an acceptor for six hydrogen bonds from neighboring cationic complexes. These O–H···Cl contacts effectively connect six different [DyCl₂(H₂O)₆]⁺ units. iucr.org

Interactions with the inner-sphere chloride ion: The chloride ligands that are part of the primary coordination sphere also participate in hydrogen bonding. Each inner-sphere chloride accepts three O–H···Cl hydrogen bonds, linking four adjacent cationic units. iucr.org

Table 2: Representative Hydrogen Bond Geometries in Isostructural Hexahydrates

Donor–H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O–H···Cl (inner-sphere)~0.8-0.9~2.3-2.4~3.1-3.3~150-170
O–H···Cl (outer-sphere)~0.8-0.9~2.3-2.5~3.1-3.4~160-175

Note: The values are approximate ranges derived from the comprehensive study of the lanthanide chloride hexahydrate series and are representative for the dysprosium compound. iucr.org

Powder X-ray Diffraction Applications in Phase Identification

Powder X-ray diffraction (PXRD) is a powerful and routine technique for the characterization of crystalline materials. Unlike single-crystal XRD, which requires a pristine, isolated crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase.

For this compound, PXRD is primarily used for:

Phase Identification and Purity Confirmation: By comparing the experimental diffraction pattern of a synthesized sample to a standard reference pattern from a crystallographic database, such as the International Centre for Diffraction Data (ICDD), one can confirm the identity of the compound and assess its phase purity. The reference pattern for this compound is cataloged, for instance, under ICDD PDF-4+ 00-025-0367.

Detection of Impurities: The presence of other crystalline phases, such as the anhydrous form (DyCl₃) or oxychloride (DyOCl) which can form during improper heating or storage, would be readily detectable as additional peaks in the PXRD pattern. wikipedia.org

Monitoring Hydration State: PXRD can distinguish between different hydrates of a compound, as each will have a distinct crystal structure and, therefore, a unique diffraction pattern. This is crucial for confirming that the material is indeed the hexahydrate and has not partially dehydrated.

Neutron Diffraction and Complementary Crystallographic Techniques (Hypothetical)

While single-crystal X-ray diffraction provides excellent data on the positions of heavier atoms like dysprosium and chlorine, it is less effective at precisely locating hydrogen atoms. This is because X-rays scatter from electrons, and hydrogen, with only one electron, has a very low scattering cross-section.

Neutron diffraction offers a significant advantage in this regard. Neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is comparable to that of heavier elements. aps.org Although no specific neutron diffraction studies on this compound are prominently reported, this technique would be hypothetically invaluable for:

Precise Localization of Hydrogen Atoms: A neutron diffraction study would allow for the accurate determination of the positions of the hydrogen atoms in the coordinated water molecules. nih.gov

Refining Hydrogen Bond Geometries: With precise H-atom locations, the geometry of the O-H···Cl hydrogen bonds (bond distances and angles) could be defined with much greater accuracy, providing a more detailed and complete picture of the intermolecular interactions that govern the crystal packing. aps.orgnih.gov

Studying Molecular Motion: Neutron diffraction can also be used to study the librational (rocking) and vibrational motions of the water molecules within the crystal lattice, offering deeper insights into the dynamic aspects of the structure.

Therefore, a neutron diffraction study would be a powerful complementary technique to X-ray diffraction, providing a more complete and unambiguous description of the crystal structure of this compound, particularly concerning the role of the water molecules.

Spectroscopic Characterization Methodologies for Structural and Electronic Insights

Advanced Vibrational Spectroscopies (Infrared and Raman)

Infrared (IR) and Raman spectroscopies are powerful tools for investigating the vibrational modes within a molecule, providing insights into its structure, bonding, and the dynamics of its constituent atoms.

Assignment of Molecular Vibrations and Ligand Dynamics

The vibrational spectrum of dysprosium(III) chloride hexahydrate is primarily characterized by the vibrational modes of the coordinated water molecules. These can be broadly categorized as O-H stretching, H-O-H bending, and librational (rocking, wagging, and twisting) modes. The Dy-O stretching modes, which directly probe the interaction between the metal ion and the water ligands, are also observed.

A detailed assignment of these vibrational modes can be achieved through a combination of IR and Raman spectroscopy. The high-frequency region of the spectra is dominated by the O-H stretching vibrations, which are sensitive to the strength of hydrogen bonding. The H-O-H bending modes appear at intermediate frequencies, while the lower frequency region contains the librational modes of water and the Dy-O stretching vibrations.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopic ActivityDescription
O-H Stretching3200 - 3600IR, RamanSymmetric and asymmetric stretching of the O-H bonds in coordinated water molecules. Broadening indicates hydrogen bonding.
H-O-H Bending1600 - 1650IR, RamanBending motion of the H-O-H angle in the water ligands.
Water Librational300 - 900IR, RamanRocking, wagging, and twisting motions of the coordinated water molecules.
Dy-O Stretching200 - 400RamanStretching vibrations of the coordinate bond between the dysprosium ion and the oxygen atoms of the water molecules.

This table presents a generalized assignment of vibrational modes for hydrated metal chlorides. Specific values for this compound may vary.

Probing Hydrogen Bonding and Water Coordination

The presence of extensive hydrogen bonding within the crystal lattice of this compound significantly influences its vibrational spectra. The O-H stretching bands are typically broad and shifted to lower frequencies compared to those of free water molecules, a characteristic indicator of hydrogen bonding. The magnitude of this shift can provide qualitative information about the strength of these interactions.

Furthermore, the coordination of water molecules to the dysprosium(III) ion can be investigated. Raman spectroscopy is particularly useful for studying the hydration shell of the Dy³⁺ ion. The interaction between the cation and the surrounding water molecules affects the local water structure, which can be observed through changes in the vibrational spectra of water.

Electronic Spectroscopies (UV-Vis-NIR)

Electronic spectroscopy in the ultraviolet-visible-near-infrared (UV-Vis-NIR) range is employed to study the electronic transitions within the dysprosium(III) ion. These transitions, which occur between the 4f orbitals, provide valuable information about the electronic structure of the ion and its interaction with the surrounding ligands.

Ligand Field Transitions and f-f Electronic Transitions

The electronic absorption spectrum of this compound is characterized by a series of sharp, relatively weak absorption bands. These bands arise from f-f electronic transitions, which are formally Laporte-forbidden, hence their low intensity. The crystal field created by the coordinated water and chloride ions lifts the degeneracy of the 4f electronic states, giving rise to the observed fine structure.

The absorption bands correspond to transitions from the ⁶H₁₅/₂ ground state of the Dy³⁺ ion to its various excited states.

Transition from ⁶H₁₅/₂ to Excited StateApproximate Wavelength (nm)Approximate Wavenumber (cm⁻¹)
⁶P₃/₂, ⁶P₇/₂, ⁶P₅/₂~325, ~351, ~365~30770, ~28490, ~27400
⁴I₁₃/₂, ⁴G₁₁/₂, ⁴I₁₅/₂~388, ~426, ~452~25770, ~23470, ~22120
⁶F₇/₂, ⁶H₅/₂, ⁶H₇/₂~804, ~903, ~1097~12440, ~11070, ~9115

This table presents characteristic f-f electronic transitions for the Dy³⁺ ion. researchgate.net The exact positions of the peaks can vary with the coordination environment.

Correlating Spectral Features with Coordination Geometry

The energies and intensities of the f-f transitions are sensitive to the local coordination environment of the dysprosium(III) ion. Changes in the symmetry of the ligand field, coordination number, and the nature of the ligands can cause shifts in the positions of the absorption bands and alterations in their intensities. Certain transitions, known as hypersensitive transitions, are particularly susceptible to changes in the coordination geometry. The analysis of these transitions can provide valuable insights into the structure of the complex in different environments.

Luminescence Spectroscopy of Dysprosium(III) Centers

Dysprosium(III) ions are well-known for their characteristic luminescence, which arises from the radiative decay from an excited electronic state to lower energy levels.

The luminescence spectrum of this compound is dominated by two main emission bands in the visible region. The blue emission corresponds to the ⁴F₉/₂ → ⁶H₁₅/₂ transition, while the intense yellow emission is due to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. The latter is a hypersensitive transition, and its intensity is highly dependent on the local symmetry of the Dy³⁺ ion. A lower symmetry environment around the dysprosium ion generally leads to a more intense yellow emission. The presence of O-H oscillators from the coordinated water molecules can act as quenchers, affecting the luminescence lifetime.

Emission TransitionApproximate Wavelength (nm)Emitted Color
⁴F₉/₂ → ⁶H₁₅/₂~483Blue
⁴F₉/₂ → ⁶H₁₃/₂~575Yellow

The exact emission wavelengths can be influenced by the host material.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For paramagnetic species like this compound, the unpaired electrons of the Dy³⁺ ion profoundly influence the NMR spectra of nearby nuclei. This influence manifests primarily in two ways: large chemical shift perturbations and significant line broadening due to enhanced nuclear relaxation.

The paramagnetic shifts are composed of two contributions:

Contact Shift: Resulting from the delocalization of unpaired electron spin density at the nucleus, which requires a covalent component in the metal-ligand bond.

Pseudocontact (or Dipolar) Shift: Arising from the through-space dipolar interaction between the electron's magnetic moment and the nuclear magnetic moment. This shift is dependent on the magnetic anisotropy of the Dy³⁺ ion and the geometric position of the nucleus relative to the ion.

Due to its large magnetic anisotropy, the Dy³⁺ ion induces significant pseudocontact shifts, which can be used to obtain long-range structural information in solution. By analyzing these shifts, it is possible to determine the solution-state structure and conformation of complexes containing the Dy³⁺ ion. nih.gov However, the same electronic properties that cause these useful shifts also lead to very efficient nuclear relaxation, resulting in broad NMR signals that can sometimes be difficult to observe. The analysis of these paramagnetic effects provides valuable data on the magnetic susceptibility tensor of the complex in solution. nih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopic techniques are instrumental in probing the electronic structure and local coordination environment of atoms in a material. They provide element-specific information about oxidation state, bonding, and the arrangement of neighboring atoms.

X-ray Absorption Spectroscopy (XAS) is a highly effective method for determining the oxidation state and local geometric structure around a specific element. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which is the region close to the absorption edge, is particularly sensitive to the oxidation state of the absorbing atom. For this compound, the position of the Dy L₃-edge absorption peak would be compared to that of dysprosium standards in known oxidation states. This comparison unequivocally confirms the +3 oxidation state of the dysprosium ion in the compound. researchgate.net

The Extended X-ray Absorption Fine Structure (EXAFS) region, which consists of oscillations past the absorption edge, contains information about the local coordination environment. Analysis of the EXAFS spectrum can reveal the number, type, and distance of the nearest-neighbor atoms surrounding the central Dy³⁺ ion. For DyCl₃·6H₂O, this analysis would provide precise bond lengths for the Dy-O (from the water molecules) and Dy-Cl interactions, confirming the coordination of both chloride ions and water molecules to the central metal ion in the solid state.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides detailed information about elemental composition, oxidation states, and the chemical environment by measuring the binding energies of core-level electrons. scispace.com

In the XPS spectrum of this compound, the binding energy of the Dy 4d or 3d core levels would be characteristic of the Dy³⁺ oxidation state. thermofisher.com Small variations in these binding energies, known as chemical shifts, provide insight into the nature of the chemical bonding. scispace.com For instance, the binding energies of the Cl 2p and O 1s core levels would reflect their coordination to the electropositive Dy³⁺ center. The observation of these core-level peaks and their respective binding energies serves to characterize the electronic structure and confirm the bonding environment within the compound. scispace.com

Table 2: Summary of Spectroscopic Characterization Techniques

TechniqueInformation ObtainedRelevance for this compound
Luminescence Spectroscopy Electronic transitions, radiative and non-radiative decay rates, energy transfer mechanisms.Characterizes the ⁴F₉/₂ → ⁶Hⱼ emissions, quantifies luminescence efficiency, and explains sensitization via ligands.
NMR Spectroscopy Molecular structure in solution, magnetic anisotropy, ligand dynamics.Utilizes paramagnetic shifts (pseudocontact) induced by Dy³⁺ to determine the solution structure of its complexes.
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, bond distances, and neighboring atom types.Confirms the +3 oxidation state of Dysprosium and determines the precise local coordination by Cl⁻ and H₂O.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation state, chemical environment, and electronic structure.Verifies the Dy³⁺ oxidation state through core-level binding energies and probes the bonding environment.

Coordination Chemistry and Complex Formation

Hydration Sphere Dynamics and Water Exchange Kinetics

In aqueous solution, the dysprosium(III) ion exists as an aqua complex, [Dy(H₂O)ₙ]³⁺, where n is the coordination number. The water molecules in the first hydration sphere are not static but are part of a highly dynamic system. nih.govacs.orgnih.gov Ab initio molecular dynamics (AIMD) simulations and experimental techniques like extended X-ray absorption fine structure (EXAFS) have revealed that the hydration shell of the Dy³⁺ ion is fluxional, meaning it does not conform to a single, rigid molecular geometry. nih.gov

The coordination number (CN) for the hydrated Dy³⁺ ion is typically found to be in a dynamic equilibrium between 8 and 9. nih.gov These coordination environments are associated with rapid rearrangements between different geometries. For a coordination number of 8, the geometries can be described as a square antiprism (SAP) or a trigonal dodecahedron. nih.govmdpi.com For a coordination number of 9, geometries such as the tricapped trigonal prism (TTP) and the capped square antiprism (CSAP) are observed. nih.gov This dynamic and symmetrically disordered nature of the first coordination sphere is a key feature of the lanthanide aqua ions. nih.gov

The rate of exchange between water molecules in the primary hydration sphere and the bulk solvent is a critical parameter in understanding the reactivity of the aqua ion. While specific kinetic data for Dy³⁺ are not always directly reported, the water exchange mechanism on lanthanide ions is generally considered to be dissociatively activated. The lability of the aqua ligands is a prerequisite for the ligand exchange reactions discussed in subsequent sections.

Formation of Aqua Complexes and Hydrolytic Behavior

When anhydrous dysprosium(III) chloride is dissolved in water, or when the hexahydrate is dissolved, the Dy³⁺ ion coordinates with water molecules to form the stable aqua ion, [Dy(H₂O)ₙ]³⁺. mdpi.com The hexahydrate solid itself contains dysprosium ions coordinated by water molecules.

The aqua ion [Dy(H₂O)ₙ]³⁺ is acidic due to the polarization of the coordinated water molecules by the highly charged Dy³⁺ cation. This acidity leads to hydrolysis, where the aqua ion donates a proton to a solvent water molecule, forming hydroxo complexes. This process can be represented by the following equilibrium:

[Dy(H₂O)ₙ]³⁺ + H₂O ⇌ [Dy(H₂O)ₙ₋₁(OH)]²⁺ + H₃O⁺

Further hydrolysis can lead to the formation of polynuclear species. The hydrolysis of the Dy³⁺ ion has been studied in detail, revealing the formation of various complexes. libretexts.orgresearchgate.net Potentiometric and coulometric studies have identified the formation of the mononuclear complex DyOH²⁺ and the polynuclear complexes Dy₂(OH)₂⁴⁺ and Dy₅(OH)₉⁶⁺. libretexts.orgresearchgate.net The formation of these species is dependent on factors such as pH and the total concentration of dysprosium. Insoluble dysprosium hydroxide, Dy(OH)₃, will precipitate upon the addition of a sufficient amount of a base like sodium hydroxide. chemguide.co.uk Simple heating of the hexahydrate can also lead to partial hydrolysis, forming dysprosium oxychloride (DyOCl). mdpi.com

Table 1: Hydrolytic Species of Dysprosium(III) Ion

Species Formula
Mononuclear Hydroxide DyOH²⁺
Dinuclear Hydroxide Dy₂(OH)₂⁴⁺
Polynuclear Hydroxide Dy₅(OH)₉⁶⁺

Data sourced from potentiometric-coulometric studies. libretexts.orgresearchgate.net

Ligand Exchange Reactions and Complexation with Organic Ligands

Dysprosium(III) chloride hexahydrate is a primary precursor for the synthesis of a vast array of coordination complexes through ligand exchange reactions, where the coordinated water molecules are replaced by other donor ligands. mdpi.comdoi.org The Dy³⁺ ion, as a hard acid, shows a preference for hard donor atoms like oxygen and nitrogen. nih.gov These reactions are fundamental to creating novel molecules with tailored properties for applications in areas like molecular magnetism. acs.orgdoi.org

Macrocyclic Ligand Systems

Hexaazamacrocycles are powerful ligands in coordination chemistry due to the macrocyclic effect, which leads to stable complexes even with ions like Dy³⁺ that typically prefer oxygen donors. nih.gov this compound reacts with flexible hexaaza donors to form complexes where the final geometry is influenced by the flexibility of the macrocycle and the nature of the other ligands present. nih.gov

For instance, the reaction of DyCl₃·6H₂O with a flexible hexaaza N₆ donor ligand in acetonitrile (B52724) and methanol (B129727) yields the complex [DyLᴺ⁶Cl₂]Cl·2H₂O. nih.gov In this complex, the dysprosium ion is eight-coordinated, bound to the six nitrogen atoms of the folded macrocycle and two chloride ions, resulting in a geometry that is intermediate between a triangular dodecahedron and a biaugmented trigonal prism. nih.gov This demonstrates that the ligand's conformation is a critical factor in determining the coordination environment of the dysprosium center. nih.gov

Polydentate and Schiff Base Ligand Interactions

This compound is frequently used to synthesize complexes with various polydentate and Schiff base ligands. acs.orgdoi.org These ligands can offer multiple donor atoms, leading to stable, chelated structures. The resulting complexes are of significant interest, particularly for their potential as single-ion magnets (SIMs). acs.orgdoi.org

Examples of such syntheses include:

Hexadentate Amine Ligands: A complex with the formula [DyLCl]·2H₂O was synthesized by reacting DyCl₃·6H₂O with a hexadentate amine ligand in acetonitrile and methanol. mdpi.com In the resulting cationic complex, [DyLCl]⁺, the dysprosium ion is eight-coordinated, bonded to all six nitrogen atoms of the ligand and two chloride ions. mdpi.com

Pentadentate Schiff Base Ligands: Research has been conducted on Dy(III) complexes formed with pentadentate Schiff base ligands, which have shown field-induced single-ion magnet behavior. acs.orgdoi.org

Tetranuclear Schiff Base Complexes: A tetranuclear dysprosium complex derived from a Schiff base ligand has been synthesized and shown to exhibit slow relaxation of magnetization, a key property for data storage applications. acs.orgdoi.org

Supramolecular Assembly Driven by this compound

The coordination properties of dysprosium(III) can be harnessed to direct the formation of extended, ordered structures known as supramolecular assemblies. This compound can act as a metallic node, linking organic building blocks into larger architectures, such as metal-organic frameworks (MOFs) or metallogels. nih.govresearchgate.net

A notable example is the use of DyCl₃·6H₂O to influence the self-assembly of bis(pyridyl) urea-based gelators. nih.gov The coordination of the Dy³⁺ ion to the pyridyl groups of the gelator ligand introduces structural reinforcement, modulating the one-dimensional self-assembly of the organic ligand into a distinct three-dimensional network. nih.gov Small-angle neutron scattering (SANS) studies on a gel formed from a bis(pyridyl) urea (B33335) ligand (L2) and DyCl₃·6H₂O in a 2:1 ratio in a DMSO-d₆/D₂O solvent system showed a decrease in the correlation length from 48 Å to 22 Å with an increase in temperature, indicating a thermally responsive structural change in the supramolecular network. nih.gov

Formation of Paramagnetic Ionic Liquids

Paramagnetic ionic liquids (PILs) are a subclass of ionic liquids that possess magnetic properties due to the incorporation of a paramagnetic metal center. These materials are of interest for a range of applications, including as recyclable catalysts and in separation processes. chemguide.co.uk

This compound has been successfully used as a precursor for the synthesis of dysprosium-containing PILs. The synthesis involves the reaction of DyCl₃·6H₂O with N-alkyl-N-methylimidazolium chloride salts, [CₙC₁Im]Cl, in refluxing methanol. This reaction yields waxy, solid PILs with the general formula [CₙC₁Im]₃[DyCl₆], where the dysprosium is part of the complex hexachlorodysprosate(III) anion.

Table 2: Examples of Dysprosium-Based Paramagnetic Ionic Liquids

Cation Formula Yield Water Content (wt %)
1-Butyl-3-methylimidazolium [C₄C₁Im]₃[DyCl₆] ~60% 13.3%
1-Hexyl-3-methylimidazolium [C₆C₁Im]₃[DyCl₆] ~30% 5.1%
1-Octyl-3-methylimidazolium [C₈C₁Im]₃[DyCl₆] ~50% 3.8%

Data synthesized from the reaction of DyCl₃·6H₂O with the corresponding imidazolium (B1220033) chloride.

These materials combine the properties of ionic liquids with the paramagnetism of the Dy³⁺ ion, opening avenues for new functional materials.

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for understanding the intricate electronic structure and dynamic behavior of Dysprosium(III) chloride hexahydrate at an atomic level. These methods complement experimental findings, offering insights that are often difficult or impossible to obtain through empirical observation alone.

Applications in Advanced Functional Materials Focus on Role As Precursor/component

Dysprosium-Containing Magnetic Materials

The large magnetic moment and significant magnetic anisotropy of the dysprosium(III) ion make it a choice element for creating materials with sophisticated magnetic properties. rareearths.combohrium.com Dysprosium(III) chloride hexahydrate is a common and accessible starting material for introducing the Dy³⁺ ion into these material systems. chemimpex.comnih.gov

This compound is a frequently used precursor in the synthesis of Single-Molecule Magnets (SMMs) and Single-Ion Magnets (SIMs). nih.govresearchgate.net These molecules can retain their magnetization after the removal of an external magnetic field, a property that makes them candidates for applications in high-density data storage and quantum computing. bohrium.comresearchgate.netbohrium.com

The synthesis of these materials typically involves the reaction of a dysprosium salt, such as this compound, with carefully designed organic ligands in a suitable solvent. nih.gov The ligand's structure creates a specific coordination environment around the Dy³⁺ ion, which is crucial for inducing the large magnetic anisotropy required for SMM or SIM behavior. bohrium.com For example, researchers have successfully synthesized a dysprosium-based metal-organic framework (MOF) with luminescent sensing capabilities by reacting this compound with 5-aminoisophthalic acid in a dimethylformamide and water solution. nih.gov Similarly, anhydrous dysprosium(III) chloride has been used to synthesize dinuclear dysprosium complexes that exhibit the anisotropic magnetic properties essential for these applications. bohrium.com The choice of the anion (e.g., chloride vs. nitrate) can also influence the final structure and magnetic properties of the resulting cluster.

Table 1: Examples of Dysprosium-Based SMMs/SIMs Synthesized from Chloride Precursors Click on the headers to sort the table.

Complex TypeDysprosium PrecursorKey FindingPotential Application
Dinuclear Dy(III) ComplexAnhydrous DyCl₃Demonstrated significant anisotropic magnetocaloric effect. bohrium.comMagnetic Refrigeration, SMMs
Luminescent Dy-MOFDyCl₃·6H₂OExhibited solvent-dependent luminescent sensing. nih.govChemical Sensors, SMMs
Guanidinate-based Dy(III) complexesAnhydrous DyCl₃Confirmed to be single-molecule magnets. bohrium.comSMMs

Dysprosium compounds are investigated for use in magnetic refrigeration, an emerging cooling technology that is more energy-efficient and environmentally friendly than conventional gas-compression systems. nih.govbohrium.comnih.gov This technology is based on the magnetocaloric effect (MCE), where a material's temperature changes in response to an applied magnetic field. bohrium.comnih.gov

The large magnetic moment of dysprosium contributes to a significant MCE, making its compounds promising candidates for magnetic refrigerants, especially at low temperatures. nih.govstanfordmaterials.com Research has focused on intermetallic alloys containing dysprosium and transition metals, as well as molecular-based materials like SMMs. bohrium.comnih.govbohrium.com The synthesis of these magnetocaloric materials often begins with simple dysprosium salts. For instance, studies on the anisotropic MCE in a dysprosium(III) SMM utilized anhydrous DyCl₃ as the starting material, highlighting the pathway from a simple chloride precursor to a functional magnetic cooling material. bohrium.com

This compound plays an indirect but vital role in the production of high-performance neodymium-iron-boron (NdFeB) permanent magnets. jbnano.com Dysprosium is a critical additive in these magnets, as it significantly enhances their coercivity, which is the resistance to demagnetization, particularly at elevated temperatures. rareearths.comjbnano.comarnoldmagnetics.com This property is essential for applications where magnets operate in demanding environments, such as in the motors of electric vehicles and generators for wind turbines. rareearths.comjbnano.comaemree.com

The manufacturing process for these magnets requires high-purity dysprosium metal. Dysprosium halides, including dysprosium(III) chloride, are used as precursors to produce this metal. jbnano.com A key industrial method is the fused-salt electrolysis of a mixture containing dysprosium chloride, which reduces the dysprosium ions to dysprosium metal. rareearths.com Therefore, this compound is a foundational chemical in the supply chain for the world's strongest permanent magnets. chemimpex.com

Luminescent Materials and Phosphors

The characteristic sharp and intense emission lines of the dysprosium(III) ion are exploited in the creation of various luminescent materials. This compound serves as a convenient source of dysprosium for doping into host materials to create phosphors. chemimpex.com

This compound is utilized in the synthesis of phosphors that are essential components in modern solid-state lighting, such as white light-emitting diodes (LEDs) and display systems. chemimpex.com In a common approach for creating white LEDs, a blue-emitting LED chip is coated with a yellow-emitting phosphor; the combination of blue and yellow light produces white light. ias.ac.inmatec-conferences.org

Dysprosium-doped materials are particularly effective as yellow phosphors. ias.ac.in this compound can be used as the dopant precursor to introduce Dy³⁺ ions into a host lattice during phosphor synthesis. chemimpex.com For example, while some studies use dysprosium oxide, the principle of using a dysprosium source to create phosphors with specific emission characteristics is well-established. ias.ac.in The resulting phosphors exhibit strong absorption in the near-UV or blue region and emit brightly in the visible spectrum, with a prominent yellow emission that is crucial for white light generation in LEDs. chemimpex.comias.ac.in

Table 2: Luminescent Properties of a Dysprosium-Doped Phosphor Click on the headers to sort the table.

Phosphor SystemExcitation Wavelengths (nm)Dominant Emission Peaks (nm)Primary Application
Lu₁Gd₂Ga₂Al₃O₁₂:Dy³⁺275, 313, 350483 (Blue), 575 (Yellow)White-Light-Emitting Diodes (WLEDs). ias.ac.in

The unique luminescent properties of dysprosium complexes are also being explored for biomedical applications, including bioimaging probes and fluorescent sensors. chemimpex.com The synthesis of these functional materials can start from this compound. nih.gov

For instance, researchers have synthesized luminescent metal-organic frameworks (MOFs) using DyCl₃·6H₂O. nih.gov These materials can exhibit fluorescence that is sensitive to the presence of specific molecules, demonstrating their potential for use as chemical sensors. nih.gov The development of such responsive materials opens the door to creating advanced probes for detecting analytes in biological systems. Furthermore, the magnetic properties of dysprosium compounds are being investigated for their potential in targeted drug delivery systems. chemimpex.com

Catalytic Applications and Reaction Mechanisms

The function of this compound in catalysis is predominantly based on the Lewis acidic character of the Dy³⁺ ion. nih.gov This allows it to serve as an effective catalyst in a variety of organic reactions and as a precursor for the development of solid-state catalysts.

As a water-tolerant Lewis acid, dysprosium(III) chloride has demonstrated efficacy in promoting important organic transformations. One notable application is in the Friedländer annulation, a classic method for synthesizing substituted quinolines. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The Dy³⁺ ion catalyzes the reaction by activating the carbonyl group, facilitating the intermolecular condensation and subsequent cyclization to form the quinoline (B57606) scaffold. This catalytic approach is valued for its efficiency and the pharmacological significance of the resulting quinoline derivatives. nih.gov

Furthermore, dysprosium(III) chloride is an effective catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles. ias.ac.inorientjchem.orgresearchgate.net In this reaction, it facilitates the condensation of a 1,2-dicarbonyl compound (like benzil), an aromatic aldehyde, and ammonium (B1175870) acetate. The Lewis acidic dysprosium center coordinates to the carbonyl oxygen atoms, activating the substrates and guiding the assembly of the imidazole (B134444) ring with high efficiency.

Table 1: this compound in Lewis Acid Catalysis

Reaction TypeReactantsProductRole of Catalyst
Friedländer Annulation 2-Aminoaryl ketone/aldehyde, Compound with active methylene (B1212753) groupSubstituted quinolineActivates carbonyl group for nucleophilic attack, promotes cyclization.
Triaryl-imidazole Synthesis 1,2-Dicarbonyl compound, Aromatic aldehyde, Ammonium acetate2,4,5-Triaryl-1H-imidazoleCoordinates to carbonyls, facilitating the multi-component condensation.

To enhance catalyst stability and recyclability, this compound is used as a precursor to create solid-state, heterogeneous catalysts. A prime example is its use in the synthesis of dysprosium-based metal-organic frameworks (Dy-MOFs). These frameworks, which contain Dy(III) centers as active Lewis acid sites, can effectively catalyze reactions such as the oxidation of sulfides to sulfoxides. A significant advantage is that the crystalline framework remains intact after the reaction, allowing for its separation and reuse.

Moreover, these Dy-MOFs can serve as precursors themselves. Through controlled calcination at high temperatures (e.g., 650 °C), a Dy-MOF can be thermally decomposed to produce dysprosium oxide (Dy₂O₃) particles. This method provides an effective route to synthesize dysprosium oxide with a well-defined morphology, which can then be employed as a stable, heterogeneous catalyst in various high-temperature applications.

Nanomaterial Synthesis and Engineering

This compound is a fundamental starting material in the bottom-up synthesis of dysprosium-containing nanomaterials. Its solubility in polar solvents makes it an ideal and versatile precursor for engineering nanostructures with controlled properties for advanced technological applications.

The synthesis of dysprosium-based nanostructures with specific morphologies is readily achieved using DyCl₃·6H₂O as the dysprosium source.

Dysprosium Fluoride (B91410) (DyF₃): Nanoparticles of dysprosium fluoride can be synthesized via precipitation reactions. A common method involves reacting an aqueous solution of dysprosium(III) chloride with a fluoride source, such as sodium fluoride (NaF) or hydrofluoric acid (HF). nih.govnih.gov The size and crystallinity of the resulting DyF₃ nanoparticles can be tuned by controlling parameters like precursor concentration, temperature, and the use of capping agents.

Dysprosium Oxide (Dy₂O₃): Dysprosium oxide nanostructures can be prepared through the thermal decomposition of dysprosium-containing precursors. A straightforward method involves the simple hydrolysis and controlled heating of this compound. This process first yields dysprosium oxychloride (DyOCl), which upon further heating at elevated temperatures, transforms into crystalline dysprosium oxide (Dy₂O₃).

Table 2: Synthesis of Dysprosium Nanostructures from DyCl₃·6H₂O

Target NanomaterialSynthesis MethodKey ReagentsTypical Product
Dysprosium Fluoride (DyF₃) Precipitation / HydrofluorinationSodium Fluoride (NaF) or Hydrofluoric Acid (HF)DyF₃ nanoparticles
Dysprosium Oxide (Dy₂O₃) Hydrolysis & CalcinationWater (hydrolysis), HeatDyOCl intermediate, then Dy₂O₃ nanoparticles

This compound is also integral to the fabrication of complex hybrid and functionalized nanomaterials. It can be used as a doping agent to impart specific magnetic or optical properties to a host material. For example, dysprosium-doped copper oxide nanoparticles have been explored for their bifunctional electrode capabilities.

Furthermore, it serves as the precursor for dysprosium-containing cores that are subsequently modified. In one application, superparamagnetic iron oxide nanoparticles are functionalized with a chelating agent like diethylenetriaminepentaacetic acid (DTPA). These functionalized nanoparticles can then be used to selectively extract dysprosium ions (introduced from a DyCl₃ solution) from an aqueous medium, demonstrating a sophisticated surface functionalization approach for rare-earth element separation and recovery.

Advanced Methodologies and Emerging Research Frontiers

In Situ Spectroscopic Studies During Reactions and Transformations

In situ spectroscopic techniques are powerful tools for observing the chemical and physical transformations of materials in real time, under reaction conditions. These methods are crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing synthetic protocols for dysprosium-based materials.

Recent research has employed in situ hydrothermal synthesis, with lanthanide salts acting as catalysts, to produce dinuclear lanthanide complexes, including a dysprosium-based single-molecule magnet (SMM). nih.gov This approach allows for the direct observation of the self-assembly process that leads to these magnetically interesting materials. nih.gov Furthermore, studies have focused on in situ ligand transformation-assisted assembly of dysprosium clusters, providing insights into how reaction conditions can favor specific structural outcomes. acs.org

Methodologies such as fiber optic-based Raman and UV-Vis spectroscopy are being commissioned for the in situ analysis of high-temperature molten salts, including rare earth chlorides. researchgate.net While a significant portion of this work has focused on other lanthanides like samarium, the techniques are directly applicable to studying the speciation and coordination chemistry of dysprosium in chloride eutectic systems. researchgate.net Techniques like X-ray Absorption Spectroscopy (XAS), including the Extended X-ray Absorption Fine Structure (EXAFS) region, have been established as powerful structural tools in catalysis research for decades, enabling the characterization of metal centers under reaction conditions. acs.org These methods can elucidate the coordination environment and electronic structure of dysprosium ions as they participate in catalytic cycles or material formation.

High-Pressure Studies on Structural and Electronic Behavior

The application of high pressure is a fundamental tool for exploring the structural and electronic properties of materials, forcing atoms into novel arrangements and inducing phase transitions. While studies on Dysprosium(III) chloride hexahydrate itself are not prominent, research on related dysprosium compounds under high pressure reveals significant changes in chemical reactivity and material structure.

Recent experiments have demonstrated the unexpected reactivity of dysprosium metal with alkali halides (like NaCl and KCl) in a laser-heated diamond anvil cell at pressures around 40 GPa and temperatures of 2000 K. nih.gov This high-pressure synthesis method has produced previously unknown dysprosium chlorides, such as DyCl, which features a hexagonal unit cell. nih.govuni-bayreuth.de The structure of this novel compound was solved and refined using in situ single-crystal synchrotron X-ray diffraction. nih.gov Ab initio calculations supported the experimental findings, confirming the structure and metallic nature of the newly synthesized DyCl. uni-bayreuth.de These results challenge the presumed inertness of alkali halides at high pressure and open new synthetic routes to halogen-containing compounds. nih.gov

General studies on metal halides under pressure show that compression can lead to significant structural rearrangements and changes in electronic properties. researchgate.net Pressure can alter bond lengths and coordination numbers, leading to denser, more stable phases. researchgate.netidu.ac.id For hydrated salts, pressure can influence the role of water in the crystal lattice, potentially leading to dehydration or the formation of different hydrated phases. The study of alkali halides under pressure also provides insights into the changing nature of ionic and hydrophobic interactions under compression, which is relevant for understanding the behavior of ionic compounds like DyCl₃·6H₂O in solution or as a solid under pressure. nih.gov

Table 1: High-Pressure Synthesis and Structure of DyCl
ParameterValueConditionsReference
Synthesis Pressure~40 GPaLaser-heated diamond anvil cell with NaCl/KCl nih.gov
Synthesis Temperature~2000 K
Crystal SystemHexagonalat 40(1) GPa uni-bayreuth.de
Space GroupP6₃/mmc
Lattice Parametersa = 3.079(19) Å, c = 7.621(5) Å

Integration in Hybrid Organic-Inorganic Frameworks (HOIFs) and Metal-Organic Frameworks (MOFs)

This compound serves as a key precursor for the synthesis of advanced crystalline materials such as Metal-Organic Frameworks (MOFs). These materials are constructed from metal ions or clusters (nodes) linked by organic molecules (linkers) to form extended, often porous, structures. The unique electronic and magnetic properties of the dysprosium ion make it a desirable component for creating functional MOFs for applications in luminescence, magnetism, and catalysis.

Hydrothermal or solvothermal reactions involving this compound and organic linkers, such as 5-aminoisophthalic acid, have been used to synthesize novel dysprosium-based MOFs. The resulting frameworks exhibit intense photoluminescence properties in the solid state. The specific solvent used during synthesis can influence the final structure and, consequently, the material's sensory capabilities.

The integration of dysprosium into these frameworks can yield materials with remarkable functionalities. For instance, dysprosium-based MOFs have been designed that exhibit single-molecule magnet (SMM) behavior, where individual molecules can function as tiny magnets. nih.govrsc.org These materials are of great interest for potential applications in high-density data storage and quantum computing. The use of this compound provides a direct and reliable source of Dy(III) ions for the self-assembly processes that form these complex and highly ordered structures.

Machine Learning Approaches in Materials Discovery and Prediction

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Machine learning (ML) is emerging as a transformative tool in materials science, capable of accelerating the design and discovery of new materials with desired properties. researchgate.net In the realm of rare-earth materials, ML is being applied to tackle challenges related to the supply of critical elements like dysprosium and to find novel high-performance compounds. researchgate.netfrontiersin.org

ML models are being developed to predict the properties of magnetic materials, which are a key application area for dysprosium. researchgate.net For example, researchers have used ML techniques to design permanent magnets with reduced neodymium content and without heavy rare-earth elements like dysprosium and terbium, while aiming to preserve magnetic performance. frontiersin.org These models integrate data from both experiments and simulations to optimize the chemical composition and microstructure of the magnets. researchgate.netfrontiersin.org

For magnetocaloric materials, which are promising for next-generation refrigeration technologies, ML algorithms like the gradient boosting regression tree (GBRT) have been successfully used. 166.62.7 By training on existing data, these models can accurately predict key properties such as the Curie temperature (TC) and the magnetic entropy change (ΔSM) for new, untested compositions of rare earth-based amorphous alloys. 166.62.7 The development of specialized databases for magnetic compounds, with an emphasis on rare-earth-free magnets, is crucial for training these ML models and promoting the data-intensive discovery of new materials. aps.org Although applications of ML in rare-earth intermetallic design have been somewhat limited by the availability of large, reliable datasets, efforts to build these databases are underway, promising to significantly accelerate the search for new functional materials. researchgate.net

Table 2: Application of Machine Learning in Predicting Properties of Rare Earth-Based Materials
ML ApplicationMaterial SystemPredicted PropertiesML Model/TechniqueReference
Design of permanent magnets with reduced critical elementsNeodymium-iron-boron alloysMagnetic properties (coercivity, magnetization)Physics-informed ML, Data assimilation researchgate.netfrontiersin.org
Prediction of magnetocaloric effectRare earth-based amorphous alloysCurie temperature (TC), Magnetic entropy change (ΔSM)Gradient Boosting Regression Tree (GBRT) 166.62.7
Discovery of new stable compoundsRare-earth intermetallicsFormation enthalpy, Crystal structure stabilitySISSO (Sure Independence Screening and Sparsifying Operator) researchgate.net

Interdisciplinary Research Involving this compound

Research involving this compound is inherently interdisciplinary, spanning chemistry, physics, materials science, and engineering. The compound serves as a critical starting material for a diverse range of advanced materials and technologies that leverage the unique properties of the dysprosium ion.

Materials Science and Physics: A primary application is in the production of high-performance permanent magnets, such as neodymium-iron-boron (Nd-Fe-B) magnets. heegermaterials.comchemimpex.com Adding dysprosium enhances the coercivity and thermal stability of these magnets, which are essential for electric vehicle motors and wind turbine generators. chemimpex.com It is also central to the synthesis of single-molecule magnets and magneto-optical data storage devices. nih.govsamaterials.com

Chemistry and Catalysis: In chemistry, it is a versatile precursor for synthesizing other dysprosium compounds and is used as a Lewis acid catalyst in various organic reactions. heegermaterials.com

Optics and Photonics: The distinct luminescent properties of the Dy³⁺ ion are exploited in phosphors for energy-efficient lighting and specialized lasers. chemimpex.comsamaterials.comguidechem.com Dysprosium-doped materials are also investigated for applications in thermochromic phosphors used for temperature sensing.

Nuclear Engineering: Dysprosium's high neutron absorption cross-section makes it a valuable material for use in the control rods of nuclear reactors, where it helps to regulate the fission process. heegermaterials.comchemimpex.comsamaterials.com

Biomedical Science: In the biomedical field, dysprosium compounds are being explored for their potential as contrast agents in magnetic resonance imaging (MRI) and in targeted drug delivery systems, leveraging their magnetic properties for guidance and imaging. chemimpex.com

This convergence of disciplines highlights the compound's role as an enabling material, facilitating fundamental research and technological innovation across a broad scientific landscape.

Concluding Perspectives and Future Directions in Dysprosium Iii Chloride Hexahydrate Research

Current Challenges and Knowledge Gaps

Despite its importance, several challenges and knowledge gaps persist in the research and application of Dysprosium(III) chloride hexahydrate. A primary challenge lies in the synthesis of the anhydrous form, as simple heating of the hexahydrate leads to the formation of an oxychloride, which can be detrimental to subsequent reactions. wikipedia.orgchemeurope.com The development of efficient and cost-effective dehydration methods remains a significant hurdle.

Furthermore, there are knowledge gaps in understanding the intricate coordination chemistry of the Dy³⁺ ion with various ligands, which is crucial for the rational design of new functional materials. While its use as a precursor is well-established, a deeper understanding of the reaction mechanisms and kinetics in the formation of advanced materials like single-molecule magnets and metal-organic frameworks (MOFs) is needed.

Another significant challenge is the reliance on and environmental impact of current extraction and recycling processes for dysprosium. The demand for dysprosium in technologies like permanent magnets for electric vehicles and wind turbines is rapidly increasing. mdpi.comaemree.comdiscoveryalert.com.aunih.govusgs.gov However, the extraction from ores is complex and can have significant environmental consequences. Moreover, the efficient recycling of dysprosium from end-of-life products is hampered by the presence of other elements and the formation of stable alloys and oxides, such as the Dy₂Fe₁₇ phase in magnets, which complicates extraction. mdpi.com The development of more sustainable and efficient recycling technologies is a critical area of research.

Prospective Avenues for Fundamental and Applied Research

The future of this compound research is rich with possibilities in both fundamental and applied science. A key avenue for fundamental research is the continued exploration of its role as a precursor in the synthesis of novel dysprosium compounds with tailored properties. This includes the design and synthesis of new single-molecule magnets (SMMs) with higher blocking temperatures and enhanced quantum tunneling of magnetization, which could have applications in high-density data storage and quantum computing. researchgate.netchemistryworld.com The use of this compound in the solvothermal synthesis of metal-organic frameworks (MOFs) also presents opportunities to create materials with unique luminescent and sensing capabilities. nih.gov

In applied research, a major focus will be on enhancing the performance of existing technologies. This includes the development of more efficient and stable phosphors for use in LEDs and display technologies. chemimpex.com Research into new laser materials utilizing dysprosium as a dopant could lead to advancements in telecommunications and medical devices. chemimpex.com Furthermore, there is a growing interest in the biomedical applications of dysprosium compounds, such as in targeted drug delivery systems, leveraging their magnetic properties. chemimpex.com

Prospective research will also heavily focus on addressing the challenges of sustainability. This includes the development of greener synthetic routes to dysprosium compounds and more efficient methods for the recovery and recycling of dysprosium from electronic waste and permanent magnets. mdpi.com Research into alternative materials that can reduce the reliance on critical rare earth elements like dysprosium is also a vital long-term goal.

Research AreaFocusPotential Applications
Fundamental Research Synthesis of novel Single-Molecule Magnets (SMMs)High-density data storage, quantum computing
Development of new Metal-Organic Frameworks (MOFs)Luminescent sensors, gas storage
Investigation of coordination chemistry and reaction mechanismsRational design of functional materials
Applied Research Improvement of phosphors for lighting and displaysMore energy-efficient LEDs and brighter displays
Development of new laser materialsAdvanced telecommunications and medical lasers
Exploration of biomedical applicationsTargeted drug delivery, medical imaging
Sustainability Greener synthetic methodsReduced environmental impact of chemical synthesis
Enhanced recycling and recovery processesCircular economy for rare earth elements

Impact on Broader Scientific and Technological Advancements

Research into this compound has a significant impact that extends across numerous scientific and technological domains. The unique magnetic properties of dysprosium are fundamental to the development of high-performance permanent magnets, which are critical components in a wide array of modern technologies. chemimpex.com These magnets are indispensable for the miniaturization and efficiency of electric motors in electric vehicles, generators in wind turbines, and various components in consumer electronics like smartphones and hard drives. aemree.comdiscoveryalert.com.ausciencenews.org As such, advancements in dysprosium-based materials directly contribute to the growth of green technologies and the transition to a more sustainable energy future. aemree.comsciencenews.org

The luminescent properties of dysprosium compounds are also of great importance, enabling the development of advanced phosphors for energy-efficient lighting and vibrant displays. chemimpex.com Furthermore, the role of dysprosium in specialized applications such as neutron-absorbing materials in nuclear reactors and as a component in magneto-optical data storage devices highlights its versatility and strategic importance. heegermaterials.com

The ongoing research into dysprosium-containing materials, often starting from this compound, is pushing the boundaries of materials science and condensed matter physics. The quest for materials with novel magnetic and optical properties not only fuels technological innovation but also deepens our fundamental understanding of the structure-property relationships in lanthanide compounds. The strategic importance of dysprosium also drives research into resource security and sustainable materials management, which has broad implications for global economies and national security. nih.govusgs.govibef.org

Q & A

Q. Q1. What are the critical steps to synthesize DyCl₃·6H₂O while avoiding hydrolysis or oxychloride formation?

Methodological Answer:

  • Controlled Hydration: Use anhydrous DyCl₃ and expose it to controlled humidity (60–70% RH) in a dry nitrogen atmosphere to form the hexahydrate .
  • Avoid Rapid Heating: Gradual heating (<100°C) under vacuum prevents partial hydrolysis to DyOCl. Rapid dehydration above 150°C leads to oxychloride contamination .
  • Storage: Store in airtight containers with desiccants (e.g., silica gel) to maintain hydration stability .

Q. Q2. How should researchers handle DyCl₃·6H₂O to mitigate health hazards during experiments?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing or dissolution to avoid inhalation of dust .
  • Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent exothermic reactions .
  • First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution and seek medical evaluation .

Intermediate Research: Characterization and Reproducibility

Q. Q3. What spectroscopic techniques are most effective for characterizing DyCl₃·6H₂O purity and structure?

Methodological Answer:

  • XRD: Confirm crystal structure and hydration state by comparing with reference patterns (e.g., ICDD PDF-4+ 00-025-0367) .
  • FTIR: Identify O–H stretching (3400–3200 cm⁻¹) and Dy–Cl vibrations (280–300 cm⁻¹) to detect hydrolysis or impurities .
  • ICP-OES: Quantify Dy³⁺ ion concentration and trace metal impurities (e.g., Fe³⁺) to ensure ≥99.9% purity .

Q. Q4. How can researchers ensure batch-to-batch reproducibility in DyCl₃·6H₂O-based nanoparticle synthesis?

Methodological Answer:

  • Precursor Standardization: Use DyCl₃·6H₂O with certified trace metal content (e.g., <50 ppm Fe) to minimize catalytic interference .
  • Reaction Parameters: Maintain precise temperature (±2°C) and stirring rates during coprecipitation (e.g., for DyF₃ nanoparticles) .
  • Post-Synthesis Analysis: Employ TEM and DLS to validate nanoparticle size distribution (e.g., 10–50 nm DyF₃ particles) .

Advanced Research: Data Contradictions and Applications

Q. Q5. How to resolve discrepancies in reported magnetic relaxation properties of Dy³⁺ complexes?

Methodological Answer:

  • Synthesis Variables: Compare ligand field effects (e.g., Schiff base vs. carboxylate ligands) and Dy³⁺ coordination geometry (e.g., octahedral vs. square antiprismatic) .
  • Measurement Conditions: Standardize AC susceptibility measurements (0.1–10,000 Hz) under zero DC field to isolate quantum tunneling effects .
  • Theoretical Modeling: Use CASSCF/NEVPT2 calculations to correlate experimental relaxation times with electronic structure (e.g., crystal field splitting) .

Q. Q6. What strategies optimize DyCl₃·6H₂O-derived phosphors for temperature sensing or data storage?

Methodological Answer:

  • Co-Doping: Incorporate Er³⁺ or Tb³⁺ into Cs₂NaInCl₆:Dy³⁺ matrices to enhance thermochromic sensitivity via energy transfer .
  • Annealing Protocols: Post-synthetic annealing at 300°C in Argon improves crystallinity and reduces trap states in Dy³⁺-doped perovskites .
  • Application Testing: Validate thermal stability (TGA/DSC) and cyclability (≥1,000 heating-cooling cycles) for device integration .

Safety and Compliance

Q. Q7. What are the environmental risks of DyCl₃·6H₂O disposal, and how to mitigate them?

Methodological Answer:

  • Waste Treatment: Precipitate Dy³⁺ as Dy(OH)₃ using NH₄OH (pH 9–10) and filter for landfill disposal .
  • Ecotoxicity Screening: Conduct algal growth inhibition tests (OECD 201) to assess aquatic impact; Dy³⁺ shows low toxicity (EC₅₀ >100 mg/L) .
  • Regulatory Compliance: Follow EPA TSCA and REACH guidelines for hazardous waste labeling and transport .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.